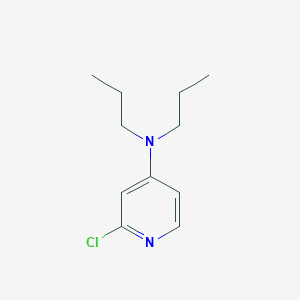













|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[CH:9](=O)[CH2:10][CH3:11].C(O[BH-](O[C:23](=O)[CH3:24])OC(=O)C)(=O)C.[Na+].[BH4-].[Na+].Cl[CH:30](Cl)C>C(O)(=O)C.ClCCl>[Cl:8][C:4]1[CH:3]=[C:2]([N:1]([CH2:30][CH2:23][CH3:24])[CH2:9][CH2:10][CH3:11])[CH:7]=[CH:6][N:5]=1 |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
0.65 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=NC=C1)Cl
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 50° C. for an additional 36 h
|
|
Duration
|
36 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated to 80° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
WASH
|
|
Details
|
was washed successively with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting crude oil was purified by flash chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a 80% hexanes/ethyl acetate mixture
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1)N(CCC)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.41 g | |
| YIELD: PERCENTYIELD | 38% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |